Cefpiramide is a semisynthetic cephalosporin antibiotic, classified as a third-generation cephalosporin. [, , ] Cefpiramide is known for its broad spectrum of antibacterial activity, particularly against Pseudomonas aeruginosa, a bacterium often implicated in serious infections. [, , , , ] Cefpiramide has been a subject of extensive scientific research, with investigations focusing on its pharmacokinetic properties, mechanism of action, and potential applications in various fields.
Cefpiramide can be synthesized through a multi-step process involving the reaction of D-a-(4-hydroxyl-6-methyl nicotinamide)-P-sodium hydroxyphenyl acetate and 7-amino-3-(1-methyl-1H-tetrazole-5-sulfomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. [] The synthesis process involves the use of organic solvents, activating agents, alkaline catalysts, and silylation reagents. [] The reaction is carried out at specific temperatures, typically below -20°C. [] After completion of the reaction, the pH of the solution is adjusted to obtain Cefpiramide. []
Another synthesis method involves reacting Cefpiramide free acid with triethylamine, diethylamine, or diethylamine in an organic solvent at -10-40°C. [] The reaction mixture is then treated with a 10-15wt% sodium sulfocyanate acetone solution, and the pH is adjusted to 6-8. [] The resulting product is filtered and dried to obtain Cefpiramide sodium. []
Cefpiramide has been shown to undergo various chemical reactions, primarily related to its interaction with enzymes and other biological molecules. One prominent area of study involves Cefpiramide's interaction with beta-lactamases, enzymes produced by bacteria that can inactivate beta-lactam antibiotics. [, ] Research has shown that Cefpiramide exhibits stability against hydrolysis by various beta-lactamases and can even inhibit their activity. [, ]
Furthermore, studies have investigated Cefpiramide's chemical reactions in different biological environments, such as its interaction with glutathione S-transferases (GST) in rat liver cytosol. [] These studies suggest that GST plays a role in the biliary excretion of Cefpiramide, highlighting the importance of chemical reactions in its pharmacokinetics.
Cefpiramide, like other beta-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall. [, ] This binding disrupts the cross-linking of peptidoglycans, essential components of the cell wall, leading to bacterial cell death. [, ] Cefpiramide's effectiveness against Pseudomonas aeruginosa is attributed to its ability to bind to specific PBPs in this bacterium, leading to its potent antibacterial action.
Studies have also investigated the potential influence of Cefpiramide's entry into bacterial cells on its activity. [] Research using permeability mutants of Escherichia coli suggests that the drug's entry may play a role in its overall efficacy. []
Cefpiramide is susceptible to degradation at high temperatures. [] Two solid states of Cefpiramide have been identified: a crystalline form and an amorphous form. [] The crystalline form has been shown to be more thermostable than the amorphous form. [] This difference in stability is attributed to the presence of crystal water molecules in the crystalline form. []
Studies have also evaluated the solubility of Cefpiramide sodium in various solvent mixtures, including ethanol + water and 2-propanol + water. [] These investigations have provided insights into the solubility characteristics of Cefpiramide, which are important for the development of pharmaceutical formulations.
Cefpiramide has been extensively studied in vitro to assess its activity against a wide range of bacteria, including drug-resistant strains. [, , , , ] These studies have demonstrated Cefpiramide's efficacy against Pseudomonas aeruginosa, including strains resistant to other antibiotics. [, , , ] Researchers have also investigated the synergistic effects of Cefpiramide in combination with other antibiotics, such as gentamicin and ciprofloxacin, against Pseudomonas aeruginosa infections. [, , ]
Numerous studies have investigated the pharmacokinetic properties of Cefpiramide in various animal models and humans. [, , , , , , , , , , , ] These studies have examined the absorption, distribution, metabolism, and excretion of Cefpiramide, providing valuable information for understanding its behavior in the body. Research has highlighted Cefpiramide's long plasma half-life, high biliary excretion, and penetration into specific extravascular fluids. [, , , , , , , , , , , ]
Scientists have explored the use of novel drug delivery systems for Cefpiramide, aiming to improve its therapeutic efficacy and reduce potential side effects. One such approach involves encapsulating Cefpiramide sodium into niosomes, microscopic vesicles composed of non-ionic surfactants. [] Studies have shown that niosomes can enhance the entrapment efficiency and control the release rate of Cefpiramide, potentially leading to improved drug delivery. [] Another area of research involves incorporating Cefpiramide sodium into lipidosomes, spherical vesicles made of lipids. [] These lipidosome formulations offer potential advantages for controlled drug release and targeted delivery. []
Several studies have examined the stability and compatibility of Cefpiramide with other drugs and solutions used in clinical settings. [, , , , ] These investigations are essential for ensuring the safe and effective co-administration of Cefpiramide with other medications. Research has assessed the stability of Cefpiramide in various infusion solutions, including those containing glucose, sodium chloride, and other drugs. [, , , , ]
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: